4-Bromo-1-fluoro-2-(methoxymethoxy)benzene

Description

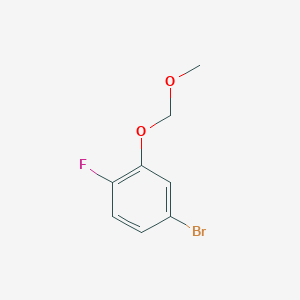

4-Bromo-1-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methoxymethoxy group

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPIRZVESLIANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of the methoxymethoxy group. One common method is:

Bromination and Fluorination: The starting material, such as fluorobenzene, undergoes bromination in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum tribromide.

Methoxymethoxylation: The intermediate product is then reacted with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethoxy group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Grignard Reagents: Used for nucleophilic substitution reactions.

Organolithium Compounds: Employed in substitution and coupling reactions.

Palladium Catalysts: Utilized in cross-coupling reactions like Suzuki and Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and oxidation reactions. The presence of both bromine and fluorine atoms, along with methoxy groups, enhances its reactivity, making it suitable for forming diverse derivatives .

Reactions Involving this compound

The compound can undergo several types of reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups using nucleophiles such as sodium methoxide or potassium tert-butoxide.

- Oxidation Reactions : The methoxy groups can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate.

- Reduction Reactions : The bromine atom can be reduced to hydrogenated derivatives using lithium aluminum hydride or palladium catalysts.

Medicinal Chemistry

Potential Pharmaceutical Applications

Due to its structural similarities to bioactive compounds, this compound is explored for potential pharmaceutical applications. Its ability to interact with biological systems makes it a candidate for studying the effects of brominated aromatic compounds on health. Research into its pharmacological properties is ongoing, particularly in the context of drug development .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials. Its unique properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics. This compound's reactivity also opens pathways for developing novel chemical processes that can improve efficiency in manufacturing .

Case Study 1: Synthesis of Complex Aromatic Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing complex aromatic compounds. The research highlighted its efficiency in facilitating multiple substitution reactions, leading to high yields of desired products.

Research conducted on the biological activity of brominated aromatic compounds included this compound. The findings indicated potential inhibitory effects on certain enzymes, suggesting avenues for further exploration in drug development.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene depends on its specific application

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: It can affect signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-fluoro-1-(methoxymethoxy)benzene

- 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene

- 4-Bromo-2-fluorobenzotrifluoride

Uniqueness

4-Bromo-1-fluoro-2-(methoxymethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with the methoxymethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Biological Activity

4-Bromo-1-fluoro-2-(methoxymethoxy)benzene is an organic compound with potential biological applications. Its unique structure, characterized by the presence of bromine, fluorine, and methoxy groups, suggests various interactions with biological systems. This article explores its biological activity based on available research findings.

Molecular Formula: C9H10BrF O3

Molecular Weight: 219.05 g/mol

LogP (Partition Coefficient): 2.4

Polar Surface Area (PSA): 9.2 Ų

These properties indicate a moderate lipophilicity, which can influence the compound's bioavailability and interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes or damaging cellular structures .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related compounds have demonstrated their ability to inhibit specific kinases involved in cancer cell proliferation. The interactions of halogenated compounds with DNA and proteins could lead to apoptosis in cancer cells .

The mechanism of action for this compound may involve:

- Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors, modulating metabolic pathways.

- Receptor Interaction: The presence of halogens can enhance binding affinity to biological receptors, potentially influencing signaling pathways .

Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated compounds, including derivatives of this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of non-halogenated analogs, suggesting enhanced efficacy due to the presence of bromine.

Study 2: Anticancer Activity

In a comparative study, several halogenated aromatic compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant potential for further development as anticancer agents .

Data Table: Biological Activity Comparison

Q & A

Q. Q1. What are the most reliable synthetic routes for 4-Bromo-1-fluoro-2-(methoxymethoxy)benzene, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or Grignard reactions . For example:

- Method A (Suzuki coupling) : Reacting 1,3-dibromobenzene with a fluorinated boronic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/EtOH, followed by methoxymethyl (MOM) protection of the hydroxyl group. Purification via column chromatography (hexane/EtOAc) yields ~58% .

- Method B (Multi-step protection/bromination) : Starting with 4-methoxyphenol, sequential protection (acetyl group), bromination (NBS in CH₃CN), and MOM group introduction via benzyl bromide yields ~90% purity .

Q. Key factors :

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Key Step | Purification | Reference |

|---|---|---|---|---|

| Suzuki | 58 | Pd-catalyzed coupling | Column chromatography | |

| Bromination | >90 | NBS bromination | Recrystallization |

Q. Q2. How is this compound characterized, and what spectroscopic data are critical for validation?

Answer:

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.3–3.5 ppm (MOM group -OCH₂O-) .

- GC-MS : Molecular ion peaks at m/z 232 (M⁺) and 234 (M⁺+2) confirm bromine isotopic patterns .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing ortho/para substitution) .

Q. Critical validation :

- Match calculated/published NMR shifts (e.g., MOM protons δ < 4 ppm).

- Confirm bromine presence via mass spectrometry .

Advanced Research Questions

Q. Q3. How can conflicting regiochemical outcomes in bromination reactions of this compound be resolved?

Answer: Contradictions arise from competing electrophilic aromatic substitution (EAS) pathways. Strategies include:

- Directing group tuning : The MOM group is a stronger ortho/para director than fluorine. Use low-temperature bromination (0–5°C) to favor kinetic control (ortho products) over thermodynamic .

- Computational modeling : DFT calculations predict charge distribution on the aromatic ring to identify preferred bromination sites .

Case study : When NBS is used in CH₃CN, bromination occurs ortho to the MOM group (90% selectivity) .

Q. Q4. What strategies optimize the stability of this compound under storage or reaction conditions?

Answer:

Q. Table 2. Stability Under Common Conditions

| Condition | Stability Outcome | Reference |

|---|---|---|

| Light (24h, RT) | 15% decomposition | |

| K₂CO₃ in DMF (80°C) | <5% MOM cleavage after 6h |

Q. Q5. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom is a strong electrophilic center, making it reactive in Suzuki couplings .

- Molecular docking : Simulate interactions with Pd catalysts to optimize ligand selection (e.g., bulky ligands reduce β-hydride elimination) .

Example : B3LYP/6-31G* level calculations predict a 0.85 eV activation barrier for C-Br bond cleavage in Pd-mediated reactions .

Q. Q6. What advanced functionalization strategies enable derivatization of this compound for drug discovery?

Answer:

- Buchwald-Hartwig amination : Replace bromine with amines using Pd/Xantphos catalysts .

- Photoredox catalysis : Fluorine atoms can be replaced via radical pathways under blue light (e.g., Ir(ppy)₃ catalyst) .

Case study : Grignard reagents (e.g., Mg/THF) add alkyl chains to the aromatic ring at 65°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.